molecular formula C22H23F6N7O3 B12376627 (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one

(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one

Cat. No.: B12376627
M. Wt: 547.5 g/mol
InChI Key: UOPVNFXBOWMRNG-HUUCEWRRSA-N
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Description

(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, pyrimidinyl, piperazine, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the desired scale of production, cost, and environmental considerations. The industrial production process is optimized to minimize waste and maximize efficiency, often involving the use of advanced technologies and automation.

Chemical Reactions Analysis

Types of Reactions

(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.

Scientific Research Applications

(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one: This compound shares structural similarities with other pyridazinone derivatives, which also contain the pyridazinone core and various functional groups.

    Pyrimidinyl Piperazine Derivatives: Compounds with similar structures, such as those containing the pyrimidinyl piperazine moiety, exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl groups, in particular, contribute to its unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23F6N7O3

Molecular Weight

547.5 g/mol

IUPAC Name

(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C22H23F6N7O3/c23-21(24,25)12-9-29-20(30-10-12)34-5-3-33(4-6-34)19(37)15-11-35(7-8-38-15)14-2-1-13-16(22(26,27)28)18(36)32-31-17(13)14/h9-10,14-15H,1-8,11H2,(H,32,36)/t14-,15-/m1/s1

InChI Key

UOPVNFXBOWMRNG-HUUCEWRRSA-N

Isomeric SMILES

C1CC2=C(C(=O)NN=C2[C@@H]1N3CCO[C@H](C3)C(=O)N4CCN(CC4)C5=NC=C(C=N5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CC2=C(C(=O)NN=C2C1N3CCOC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=N5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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